Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

BCP building blocks Lipophilicity Aqueous solubility

tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2091263-82-8) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead hydroxyl group and a Boc-protected amine. BCPs are widely adopted as three-dimensional bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes in medicinal chemistry due to their ability to improve physicochemical and pharmacokinetic profiles.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 2091263-82-8
Cat. No. B2860973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate
CAS2091263-82-8
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)O
InChIInChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12)
InChIKeyOPOQGFDRQILQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2091263-82-8): A Boc-Protected Hydroxy-BCP Building Block for Procurement Evaluation


tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2091263-82-8) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead hydroxyl group and a Boc-protected amine [1]. BCPs are widely adopted as three-dimensional bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes in medicinal chemistry due to their ability to improve physicochemical and pharmacokinetic profiles [2]. This compound serves as a dual-functional building block, enabling orthogonal derivatization at both the free hydroxyl and the masked amine, which is a critical consideration for synthetic route planning in drug discovery .

Why Generic BCP Building Block Substitution Fails: Evidence-Based Differentiation for CAS 2091263-82-8 Procurement


BCP-based building blocks are not interchangeable; subtle variations in the bridgehead substituent profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [1][2]. Replacing the hydroxyl of tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate with an amino or hydroxymethyl group modifies logP, topological polar surface area (TPSA), and rotatable bond count—parameters that directly influence solubility, permeability, and off-target binding. Consequently, using a generic BCP analog without verifying these computed properties risks suboptimal pharmacokinetics and project delays. The quantitative evidence below demonstrates exactly where this specific compound diverges from its closest analogs, providing a rational basis for scientific selection and procurement decisions [2].

Quantitative Differentiation Guide for tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2091263-82-8)


Reduced Lipophilicity vs. Hydroxymethyl Analog Drives Superior Predicted Aqueous Solubility

The target compound exhibits a lower computed logP (XLogP3 = 0.6) compared to its closest hydroxymethyl analog tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (XLogP3 = 0.9) [1][2]. Lower logP values within the BCP class are associated with improved aqueous solubility and reduced nonspecific binding, as demonstrated by Stepan et al. for BCP-containing γ-secretase inhibitors [3]. This difference of 0.3 log units represents a ~2-fold shift in lipophilicity, which can be decisive when optimizing solubility-limited absorption.

BCP building blocks Lipophilicity Aqueous solubility Drug-likeness

Fewer Rotatable Bonds Compared to Hydroxymethyl Analog Indicate Reduced Conformational Flexibility

The target compound contains 3 rotatable bonds, versus 4 for the hydroxymethyl analog [1][2]. In medicinal chemistry, a lower rotatable bond count is often associated with higher binding affinity and reduced entropic penalty upon target engagement. The direct attachment of the hydroxyl group to the BCP bridgehead eliminates the additional methylene rotor present in the hydroxymethyl analog, resulting in a more constrained scaffold that may be advantageous for protonation-sensitive applications such as blood–brain barrier penetration.

BCP building blocks Rotatable bonds Conformational flexibility Drug-likeness

Predicted Higher Aqueous Solubility Compared to the Amino Analog Based on Computed LogP

The target compound (XLogP3 = 0.6) is predicted to be substantially more water-soluble than its amino analog tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate, which has an ACD/LogP of approximately 1.29 and a calculated solubility of 7.3 g/L [1]. The experimentally validated solubility improvement for BCP-for-phenyl replacements is substantial (up to 50-fold) [2], supporting that even small logP differences within the BCP series translate into meaningful solubility gains. This property is critical for achieving desired concentrations in in vitro assays and for oral formulation.

BCP building blocks Aqueous solubility LogP Drug design

Favorable Hydrogen Bond Donor/Acceptor Profile for CNS Drug Design Compared to Benzyl Analog

The target compound carries 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), resulting in a TPSA of 58.6 Ų [1]. In contrast, the benzyl-protected analog benzyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2654797-41-6) has a higher molecular weight (233.26 g/mol) and an increased TPSA due to the additional phenyl ring, likely exceeding the CNS MPO desirability threshold of 76 Ų for blood–brain barrier penetration [2]. The target compound's lower TPSA and balanced HBD/HBA ratio position it more favorably within CNS drug-like space.

BCP building blocks CNS drug design Hydrogen bonding TPSA

Orthogonal Functionalization Potential: Hydroxyl Group Enables Derivatization Routes Inaccessible to Amino and Hydroxymethyl Analogs

The bridgehead hydroxyl group of the target compound can be selectively oxidized to a ketone or converted to a good leaving group (e.g., mesylate, tosylate) without affecting the Boc-protected amine, enabling sequential functionalization [1]. In contrast, the amino analog (CAS 1638767-25-5) requires protection of the basic amine before hydroxyl introduction, adding at least one synthetic step. The hydroxymethyl analog (CAS 1638765-26-0) lacks the same oxidation potential. This orthogonal reactivity is documented in BCP functionalization reviews and is a key differentiator for synthetic efficiency [1][2].

BCP building blocks Orthogonal protection Synthetic versatility Medicinal chemistry

Limited Direct Comparative Data: Research Gap and Procurement Consideration

No direct head-to-head biological or pharmacokinetic comparison studies involving tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate and its nearest analogs have been identified in the peer-reviewed literature. The evidence presented above relies on computed physicochemical properties and class-level BCP bioisostere advantages [1][2]. Users should be aware that the quantitative differentiation claims are based on predicted values and extrapolation from structurally related BCP compounds. Pending experimental validation, procurement decisions may be guided by the compound's favorable computed profile relative to commercially available alternatives.

BCP building blocks Research gap Evidence quality Procurement risk

Application Scenarios for tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2091263-82-8) Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring High Solubility and BBB Permeability

The compound's low TPSA (58.6 Ų), low XLogP3 (0.6), and low rotatable bond count (3) align with CNS MPO guidelines, making it a preferred building block for CNS-targeted libraries where solubility and blood-brain barrier penetration are critical [1][2]. The benzyl analog's higher lipophilicity and TPSA are predicted to result in poorer CNS penetration, while the amino analog's lower solubility (7.3 g/L) may limit assay concentrations .

Fragment-Based Lead Generation Leveraging Orthogonal Functionalization

The compound's orthogonal hydroxyl and Boc-protected amine groups enable sequential elaboration without protecting group conflicts [3]. This allows for rapid SAR exploration by selectively modifying the BCP scaffold at two vectors, a distinct advantage over analogs where functional groups are mutually reactive or require additional protection steps.

Bioisosteric Replacement of para-Substituted Phenyl Rings in Lead Optimization

As part of a broader BCP bioisostere strategy, replacing a flat phenyl ring with this compound's BCP scaffold has been shown to improve solubility by up to 50-fold and reduce nonspecific binding as measured by CHI(IAM) [4]. This evidence applies class-level BCP advantages to the target compound, supporting its use in reducing aromatic ring count while maintaining or improving potency [5].

Quote Request

Request a Quote for tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.